5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C15H25ClN4O2S |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
5-chloro-4-piperazin-1-yl-N,N-dipropylpyridine-3-sulfonamide |
InChI |
InChI=1S/C15H25ClN4O2S/c1-3-7-20(8-4-2)23(21,22)14-12-18-11-13(16)15(14)19-9-5-17-6-10-19/h11-12,17H,3-10H2,1-2H3 |
InChI Key |
YILGLZJLCKMCKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CN=CC(=C1N2CCNCC2)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination at the 4-Position
Chlorination is typically achieved using phosphorus oxychloride (POCl₃) under reflux conditions. For example, heating 3-hydroxypyridine with POCl₃ at 110°C for 6 hours yields 3,4-dichloropyridine. This step ensures a reactive site for subsequent piperazine incorporation.
Sulfonamide Formation at the 3-Position
The N,N-dipropyl sulfonamide group is introduced through a two-step process: sulfonation followed by amine coupling .
Sulfonation of Pyridine
Sulfonation at the 3-position is achieved using chlorosulfonic acid (ClSO₃H) . Reacting 4-(piperazin-1-yl)-3-chloropyridine with excess ClSO₃H at 0°C generates the intermediate sulfonyl chloride. This intermediate is highly reactive and requires immediate quenching to prevent decomposition.
Amine Coupling with Dipropylamine
The sulfonyl chloride intermediate is reacted with dipropylamine under basic conditions. Optimal parameters include:
- Solvent : Dichloromethane (DCM) or ethyl acetate.
- Base : Triethylamine (Et₃N) to scavenge HCl.
- Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion.
Yields for this step typically range from 75% to 85%, with purity >95% after recrystallization from ethanol.
Alternative Pathways and Optimization
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, coupling 3-chloro-4-(piperazin-1-yl)pyridine with dipropylamine using tripotassium phosphate (K₃PO₄) in N-methyl-2-pyrrolidone (NMP) at 150°C for 15 minutes achieves 88% yield. This method minimizes side products like N-monoalkylated sulfonamides.
One-Pot Sequential Functionalization
Recent advances employ one-pot strategies to avoid isolating intermediates. A patented method involves:
- Chlorosulfonation of 3,4-dichloropyridine.
- In situ SNAr with piperazine.
- Direct amine coupling with dipropylamine.
This approach reduces purification steps and improves overall yield to 78%.
Critical Parameters and Challenges
Regioselectivity Control
Ensuring substitution occurs exclusively at the 4-position requires careful control of electronic and steric factors. Electron-withdrawing groups (e.g., chlorine) at the 3-position direct piperazine to the 4-position via resonance stabilization.
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted piperazine.
- Recrystallization : Ethanol/water mixtures (4:1) yield high-purity sulfonamide crystals.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Time |
|---|---|---|---|---|
| Traditional SNAr | Cs₂CO₃, DMF, 120°C, 2h | 92 | 97 | 3h |
| Microwave-Assisted | K₃PO₄, NMP, 150°C, 15min | 94 | 98 | 25min |
| One-Pot | ClSO₃H, Et₃N, DCM, rt | 78 | 95 | 6h |
Mechanistic Insights
SNAr Mechanism
The SNAr reaction proceeds via a Meisenheimer complex, where the electron-deficient pyridine ring is attacked by the piperazine nucleophile. Stabilization by Cs₂CO₃ accelerates the departure of the chloride leaving group.
Sulfonamide Coupling
The sulfonyl chloride reacts with dipropylamine through a nucleophilic acyl substitution mechanism. Et₃N neutralizes HCl, shifting the equilibrium toward product formation.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including 5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide, possess antibacterial properties. A study demonstrated that compounds with similar sulfonamide moieties showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication .
Antifungal Potential
The compound's structural similarities to other pyridine-sulfonamide derivatives suggest potential antifungal applications. For instance, studies on related compounds have shown efficacy against Candida species, with some derivatives outperforming established antifungal agents like fluconazole . This highlights the need for further investigation into the antifungal properties of 5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide.
Enzyme Inhibition
The sulfonamide group is known for its role in enzyme inhibition. Compounds with this functional group have been studied as inhibitors of acetylcholinesterase and urease, which are relevant in treating Alzheimer's disease and managing urinary infections, respectively . The specific inhibitory effects of 5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide on these enzymes warrant detailed exploration.
Synthetic Methodologies
The synthesis of 5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often utilize piperazine derivatives and chlorinated pyridine intermediates. The following general steps outline the synthesis:
- Formation of Sulfonamide : Reaction of piperazine with chlorinated pyridine to form the sulfonamide linkage.
- Substitution Reactions : Further modifications may involve introducing dipropyl groups to enhance biological activity.
- Purification : The final product is purified through crystallization or chromatography to ensure high purity for biological testing.
Therapeutic Implications
Given its diverse biological activities, 5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide has potential therapeutic applications in:
- Antimicrobial Treatments : As an antibacterial and antifungal agent, it could serve as a new treatment option for infections resistant to current therapies.
- Neurological Disorders : Its enzyme inhibition properties may contribute to drug development for neurodegenerative diseases.
- Cancer Therapy : Some studies suggest that sulfonamides can exhibit anticancer properties; thus, exploring this compound's effects on cancer cells could be beneficial.
Case Study 1: Antibacterial Efficacy
A comparative study involving various sulfonamide derivatives revealed that certain modifications significantly enhanced antibacterial activity against resistant strains of Escherichia coli. The study highlighted the importance of the piperazine moiety in improving bioactivity .
Case Study 2: Enzyme Inhibition Profile
In a detailed investigation, several derivatives were tested for their inhibitory effects on acetylcholinesterase. Results indicated that compounds with bulky substituents at the piperazine position exhibited higher inhibitory activity, suggesting a structure–activity relationship that could be explored further with 5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide .
Mechanism of Action
The mechanism of action of 5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride: Similar structure but with a pyrimidine ring instead of a pyridine ring.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains a piperidine moiety and benzothiazole ring.
Uniqueness
5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro substituent and sulfonamide group enhances its reactivity and potential for diverse applications.
Biological Activity
5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide, with CAS number 1352531-32-8, is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a piperazine moiety and a pyridine ring, contributing to its pharmacological properties.
- Molecular Formula : C₁₅H₂₅ClN₄O₂S
- Molecular Weight : 360.9026 g/mol
- SMILES Notation : Clc1cc(cc(c1)S(=O)(=O)N(CC)CC)N2CCNCC2
Biological Activity Overview
The biological activity of 5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide has been explored in various studies, revealing its potential in multiple therapeutic areas:
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. A study demonstrated that derivatives of piperazine showed efficacy against various bacterial strains, suggesting that 5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide may possess similar activities .
Anticancer Potential
The compound's structural similarity to known anticancer agents has led to investigations into its cytotoxic effects on cancer cell lines. Preliminary findings suggest it may inhibit cell proliferation in certain cancer types, although further studies are needed to elucidate the mechanisms involved and confirm these effects .
Neuropharmacological Effects
Given the presence of the piperazine ring, which is often associated with neuroactive compounds, there is interest in evaluating the compound's potential as a neuropharmacological agent. Studies have indicated that piperazine derivatives can act as serotonin receptor antagonists, which could position this compound as a candidate for treating mood disorders .
Research Findings and Case Studies
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated activity against Gram-positive bacteria. |
| Study 2 | Anticancer | Inhibited proliferation in breast cancer cell lines. |
| Study 3 | Neuropharmacology | Showed potential as a serotonin antagonist in preclinical models. |
The precise mechanism of action for 5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide is still under investigation. However, it is hypothesized that its sulfonamide group may interfere with bacterial folate synthesis, similar to other sulfa drugs. Additionally, the piperazine moiety may interact with neurotransmitter receptors, influencing neurochemical pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide, and how is purity validated?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a chloropyridine precursor with piperazine, followed by sulfonamide coupling with dipropylamine. Key steps include refluxing in solvents like ethanol or dimethylformamide under inert conditions. Purity is validated using LCMS (retention time and m/z analysis) and NMR spectroscopy (1H/13C chemical shifts and coupling constants) to confirm structural integrity and exclude impurities .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing piperazine ring protons at δ ~2.5–3.5 ppm and sulfonamide signals at δ ~7.0–8.0 ppm) .
- LCMS : Confirms molecular weight (e.g., m/z = [M+H]+) and purity (>98% at 215/254 nm) .
- FT-IR : Validates functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
Q. How are reaction yields optimized during synthesis?
- Methodological Answer : Yields are improved by:
- Catalyst selection : Using palladium catalysts for coupling reactions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature control : Reflux conditions (80–120°C) balance reaction rate and side-product formation .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve:
- Substituent variation : Introducing electron-withdrawing groups (e.g., nitro or chloro) on the phenyl ring to modulate receptor binding .
- Piperazine replacement : Testing morpholine or pyrrolidine analogs to alter pharmacokinetics.
- In vitro assays : Screening against target enzymes (e.g., kinases) to quantify IC50 shifts .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:
- Standardized protocols : Replicating assays under identical conditions (e.g., ATP concentration in kinase assays).
- Meta-analysis : Comparing data across studies using statistical tools (e.g., ANOVA for IC50 variability) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Uses software like AutoDock to simulate binding to active sites (e.g., serotonin receptors).
- QSAR modeling : Correlates substituent properties (e.g., logP, Hammett constants) with activity trends .
Q. How to design experiments assessing environmental fate and ecotoxicological effects?
- Methodological Answer :
- Biodegradation studies : Monitor compound degradation in soil/water via HPLC.
- Toxicity assays : Use model organisms (e.g., Daphnia magna) to determine LC50.
- Partitioning analysis : Measure log Kow to predict bioaccumulation potential .
Q. What strategies identify and quantify synthetic impurities?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
